molecular formula C6H18Cl2N6S2 B12845633 1,1'-(Disulfanediylbis(ethane-2,1-diyl))diguanidine dihydrochloride

1,1'-(Disulfanediylbis(ethane-2,1-diyl))diguanidine dihydrochloride

Cat. No.: B12845633
M. Wt: 309.3 g/mol
InChI Key: GBRHGZCXNPVQJQ-UHFFFAOYSA-N
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Description

1,1’-(Disulfanediylbis(ethane-2,1-diyl))diguanidine dihydrochloride is a chemical compound known for its unique structure and potential applications in various fields. This compound features a disulfide bond linking two ethane-2,1-diyl groups, each attached to a guanidine moiety. The dihydrochloride form enhances its solubility in water, making it suitable for various biochemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(Disulfanediylbis(ethane-2,1-diyl))diguanidine dihydrochloride typically involves the following steps:

    Formation of the Disulfide Bond: The initial step involves the oxidation of thiol groups to form a disulfide bond. This can be achieved using oxidizing agents such as hydrogen peroxide or iodine in an appropriate solvent like ethanol or water.

    Attachment of Ethane-2,1-diyl Groups: The disulfide compound is then reacted with ethane-2,1-diyl groups, often through nucleophilic substitution reactions.

    Introduction of Guanidine Groups:

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,1’-(Disulfanediylbis(ethane-2,1-diyl))diguanidine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The disulfide bond can be oxidized further to form sulfonic acids.

    Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol or tris(2-carboxyethyl)phosphine.

    Substitution: The guanidine groups can participate in nucleophilic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, iodine.

    Reducing Agents: Dithiothreitol, tris(2-carboxyethyl)phosphine.

    Solvents: Ethanol, water, dimethyl sulfoxide.

Major Products

    Oxidation: Sulfonic acids.

    Reduction: Thiols.

    Substitution: Various substituted guanidine derivatives.

Scientific Research Applications

1,1’-(Disulfanediylbis(ethane-2,1-diyl))diguanidine dihydrochloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of disulfide bonds and guanidine derivatives.

    Biology: Employed in the study of protein folding and disulfide bond formation in proteins.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of polymers and as a stabilizer in certain industrial processes.

Mechanism of Action

The mechanism of action of 1,1’-(Disulfanediylbis(ethane-2,1-diyl))diguanidine dihydrochloride involves its ability to form stable disulfide bonds and interact with guanidine receptors. The disulfide bond can undergo redox reactions, making it useful in redox biology and chemistry. The guanidine groups can interact with various biological molecules, influencing their structure and function.

Comparison with Similar Compounds

Similar Compounds

    1,2-Bis(guanidino)ethane: Similar structure but lacks the disulfide bond.

    1,1’-(Disulfanediylbis(methane-2,1-diyl))diguanidine: Similar but with a methane backbone instead of ethane.

    Bis(guanidinoethyl)disulfide: Similar disulfide structure but different guanidine positioning.

Uniqueness

1,1’-(Disulfanediylbis(ethane-2,1-diyl))diguanidine dihydrochloride is unique due to its specific combination of a disulfide bond and guanidine groups, which confer distinct chemical reactivity and biological interactions. This makes it particularly useful in applications requiring redox activity and guanidine interactions.

Properties

Molecular Formula

C6H18Cl2N6S2

Molecular Weight

309.3 g/mol

IUPAC Name

2-[2-[2-(diaminomethylideneamino)ethyldisulfanyl]ethyl]guanidine;dihydrochloride

InChI

InChI=1S/C6H16N6S2.2ClH/c7-5(8)11-1-3-13-14-4-2-12-6(9)10;;/h1-4H2,(H4,7,8,11)(H4,9,10,12);2*1H

InChI Key

GBRHGZCXNPVQJQ-UHFFFAOYSA-N

Canonical SMILES

C(CSSCCN=C(N)N)N=C(N)N.Cl.Cl

Origin of Product

United States

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